2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine
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Overview
Description
2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine typically involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring. The final step involves the reaction of the thiazole derivative with guanidine to yield the target compound . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.
Chemical Reactions Analysis
2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Scientific Research Applications
2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: Due to its anti-inflammatory and antitumor properties, it is being investigated for potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, altering their activity. This interaction can lead to the inhibition of bacterial growth or the reduction of inflammation. The exact molecular pathways involved depend on the specific biological activity being targeted .
Comparison with Similar Compounds
2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine can be compared with other thiazole derivatives such as:
2-Aminothiazole: Known for its antibacterial properties.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
2-Methylthiazole: Exhibits antifungal activity.
Properties
IUPAC Name |
2-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-8(2)9-3-5-10(6-4-9)11-7-18-13(16-11)17-12(14)15/h3-8H,1-2H3,(H4,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMIWELKXGHHHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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